molecular formula C22H23NOS2 B460557 (3E,5E)-1-methyl-3,5-bis({[4-(methylsulfanyl)phenyl]methylidene})piperidin-4-one CAS No. 142808-52-4

(3E,5E)-1-methyl-3,5-bis({[4-(methylsulfanyl)phenyl]methylidene})piperidin-4-one

Cat. No. B460557
CAS RN: 142808-52-4
M. Wt: 381.6g/mol
InChI Key: MZWLWOCKZOXMAV-KLCVKJMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of organic compounds known as piperidones . Piperidones are compounds containing a piperidone ring, which is a six-membered ring with one nitrogen atom, one ketone group, and four carbon atoms .


Molecular Structure Analysis

The molecular structure of similar compounds shows that the piperidine ring adopts an envelope conformation with the nitrogen atom being the flap atom, and each C=C double bond exhibits an E conformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Similar compounds have been found to be solid at room temperature .

Scientific Research Applications

Structural and Computational Analysis

The compound (3E,5E)-1-methyl-3,5-bis({[4-(methylsulfanyl)phenyl]methylidene})piperidin-4-one is part of a class of polysubstituted piperidones. Its structural characteristics, including the crystal packing influenced by intra and intermolecular interactions, have been extensively studied. Hirshfeld surface analysis and interaction energy analysis have been utilized to quantify and understand these interactions. Additionally, molecular docking studies have been conducted to explore the biological activity of these compounds, particularly with the human RORc protein, indicating potential therapeutic applications (R. V. & R. C, 2021).

Biophotonic Applications

The compound has been studied for its biophotonic applications, particularly its absorption and fluorescence characteristics. The unique conjugation between donor and acceptor parts results in a flattened central heterocycle, which is essential for its photonic properties. These properties include one- and two-photon absorption of light and fluorescence, demonstrating the compound's potential in biophotonic applications (V. Nesterov et al., 2003).

Anti-inflammatory and Antitumor Activities

The anti-inflammatory and antitumor activities of related derivatives have been documented. The introduction of N-benzenesulfonyl substituents into these compounds results in significant changes in their configuration, which correlates with an improvement in anti-inflammatory activities. The compounds have shown inhibitory effects on LPS-induced interleukin (IL-6) and tumor necrosis factor (TNF-α) secretion, with some derivatives demonstrating potent inhibitory effects, indicating their potential as anti-inflammatory and antitumor agents (Ning Li et al., 2018).

Antimycobacterial Properties

The compound and its derivatives have also shown promising antimycobacterial properties. A specific derivative was found to be highly active against Mycobacterium tuberculosis H37Rv (MTB), multidrug-resistant Mycobacterium tuberculosis (MDR-TB), and Mycobacterium smegmatis (MC(2)). This indicates the compound's potential in treating tuberculosis and its efficacy in reducing bacterial count in vital tissues (R. Kumar et al., 2008).

Spectroscopic Studies

Spectroscopic studies, specifically (1)H and (13)C NMR spectra, have been conducted on this compound and its derivatives. These studies help in understanding the configuration and conformation of the molecules and the chemical shifts due to various effects, such as steric, electronic, and magnetic anisotropic effects. This detailed spectral analysis is crucial for further applications and modifications of these compounds (K. Rajeswari & K. Pandiarajan, 2011).

properties

IUPAC Name

(3E,5E)-1-methyl-3,5-bis[(4-methylsulfanylphenyl)methylidene]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NOS2/c1-23-14-18(12-16-4-8-20(25-2)9-5-16)22(24)19(15-23)13-17-6-10-21(26-3)11-7-17/h4-13H,14-15H2,1-3H3/b18-12+,19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWLWOCKZOXMAV-KLCVKJMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=CC2=CC=C(C=C2)SC)C(=O)C(=CC3=CC=C(C=C3)SC)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C/C(=C\C2=CC=C(C=C2)SC)/C(=O)/C(=C/C3=CC=C(C=C3)SC)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.